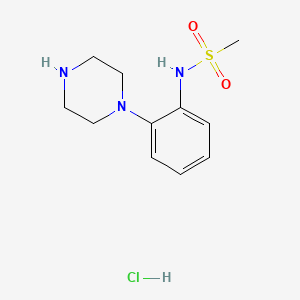

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

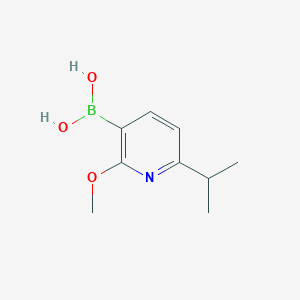

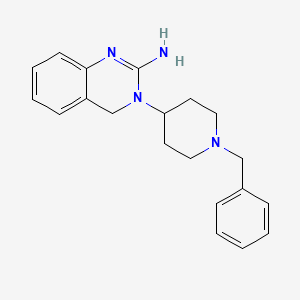

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride is a chemical compound that is part of a broader class of sulfonamide derivatives. These compounds are known for their biological activity and potential therapeutic applications. The specific structure of this compound suggests that it may interact with various biological targets, such as adrenergic receptors, and could be utilized in the development of pharmaceutical agents.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the preparation of phenyl sulfonamides with specific substitutions that confer biological activity. For instance, a series of novel (4-piperidin-1-yl)-phenyl sulfonamides was prepared to evaluate their activity on the human beta(3)-adrenergic receptor (AR) . Although the exact synthesis of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride is not detailed in the provided papers, similar synthetic routes may be employed, involving the introduction of the piperazine moiety and subsequent sulfonamide formation.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical for their biological activity. In the case of the compounds studied in paper , the presence of a 4-hydroxyl-3-methyl sulfonamide group and N-alkyl substitution on the 4-piperidin-1-yl-phenylamine significantly increased the potency and selectivity for the beta(3) adrenergic receptor. The arene sulfonyl group, as mentioned in paper , is also crucial for the activity of certain catalysts. These structural features are likely to be important for the activity of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride as well.

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives can be quite diverse. For example, l-Piperazine-2-carboxylic acid derived N-formamides, which share a structural motif with the compound of interest, have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines . The high enantioselectivity of these reactions is attributed to the arene sulfonyl group on the catalyst. This suggests that N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride could potentially participate in or catalyze similar reactions due to its sulfonamide group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride are not explicitly provided in the papers, we can infer that the compound is likely to be a solid at room temperature, given its structural similarity to other sulfonamide derivatives. The presence of the hydrochloride suggests that it is a salt, which may enhance its solubility in polar solvents like water. The piperazine ring and the phenyl group could contribute to the compound's overall lipophilicity, which is an important factor in drug absorption and distribution.

Wissenschaftliche Forschungsanwendungen

Physicochemical Properties

The physicochemical properties of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride have been studied in relation to its stability, solubility, and dissolution properties. The solubility data across various pH levels indicated the presence of different ionic forms of the drug. These properties are essential in developing suitable clinical dosage forms (Dubost et al., 1996).

Synthesis and Receptor Affinity

Synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, including variants of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, showed high affinities for 5-HT(2C) and 5-HT(6) receptors. These compounds exhibit antagonistic activity in receptor functional assays, highlighting their potential in pharmacological applications (Park et al., 2010).

Sulfomethylation of Piperazine

Sulfomethylation of piperazine, a key step in the synthesis of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, is significantly influenced by pH levels. This process facilitates the production of various derivatives used in creating mono- and diacetate, phosphonate, and phosphinate derivatives, thereby expanding its application potential (van Westrenen & Sherry, 1992).

Structural Studies

Investigations into the crystal structures of derivatives of N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, such as nimesulidetriazole derivatives, provide insights into the intermolecular interactions and molecular conformations. This knowledge aids in understanding how structural variations impact the compound’s pharmaceutical properties (Dey et al., 2015).

β3-Adrenoceptor Agonist Properties

Research on piperazine sulfonamide derivatives, including N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, revealed their potent and selective β3-adrenoceptor agonist properties. Such properties indicate potential applications in treating β3-AR-mediated pathological conditions (Perrone et al., 2009).

Anticancer Activity

1,2,4-Triazine derivatives bearing a piperazine amide moiety, structurally related to N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, have been synthesized and shown to possess potential anticancer activities, specifically against breast cancer cells (Yurttaş et al., 2014).

Antioxidant Applications

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, related to N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide, have been synthesized with free radical scavenger groups. These compounds show promise in protecting cells against oxidative stress, suggesting their utility in treating age-related diseases (Jin et al., 2010).

Eigenschaften

IUPAC Name |

N-(2-piperazin-1-ylphenyl)methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c1-17(15,16)13-10-4-2-3-5-11(10)14-8-6-12-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZJYEBQRPWIKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611966 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(Piperazin-1-yl)phenyl)methanesulfonamide hydrochloride | |

CAS RN |

199105-19-6 |

Source

|

| Record name | N-[2-(Piperazin-1-yl)phenyl]methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1321276.png)

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)